REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([OH:9])[C:3]=1[C:10]([CH2:12][CH:13]([CH3:15])[CH3:14])=[O:11].Cl[CH2:17][CH:18]=[C:19]([CH3:21])[CH3:20].[Cl-].[NH4+]>CO>[CH3:14][CH:13]([CH3:15])[CH2:12][C:10]([C:3]1[C:2]([OH:1])=[C:7]([CH2:17][CH:18]=[C:19]([CH3:21])[CH3:20])[C:6]([OH:8])=[C:5]([CH2:7][CH:2]=[C:3]([CH3:10])[CH3:4])[C:4]=1[OH:9])=[O:11] |f:2.3|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.205 g
|
Type
|
reactant
|
Smiles
|
ClCC=C(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.135 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=CC(=C1)O)O)C(=O)CC(C)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
Under an atmosphere of nitrogen, 441 mg (11.1 mmol, 2.06 equivalents) of an oily 60% sodium hydride was washed with dry hexane
|
Type
|
CUSTOM
|
Details
|
to remove paraffin
|
Type
|
ADDITION
|
Details
|
To this was added 6.0 ml of dry methanol cooling with ice
|
Type
|
STIRRING
|
Details
|
The mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
cooling with ice for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
EXTRACTION
|
Details
|
extracted from ether
|
Type
|
WASH
|
Details
|
The ether layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
obtain 1.752 g of a crude product in the form of a red viscous oily substance
|
Type
|
WASH
|
Details
|
and eluted sequentially with 200 ml each of petroleum ether
|
Type
|
CUSTOM
|
Details
|
From the eluate of the column, various fractions were sequentially obtained
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(=O)C1=C(C(=C(C(=C1O)CC=C(C)C)O)CC=C(C)C)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 mg | |
YIELD: CALCULATEDPERCENTYIELD | 17.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |